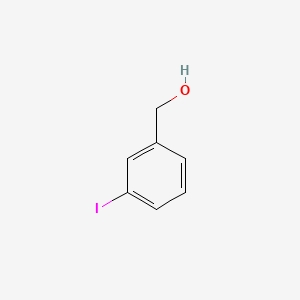

3-Iodobenzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCCNWSXJHGUNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206065 | |

| Record name | Benzyl alcohol, m-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57455-06-8 | |

| Record name | (3-Iodophenyl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57455-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057455068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl alcohol, m-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-IODOBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASC64V76VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Chemoselective Synthesis of 3-Iodobenzyl Alcohol via Borohydride Reduction

Executive Summary

Objective: To provide a robust, scalable protocol for the synthesis of 3-iodobenzyl alcohol (CAS: 57455-06-8) from 3-iodobenzaldehyde.

Significance: this compound is a critical pharmacophore and intermediate in medicinal chemistry. It serves as a bifunctional scaffold: the hydroxyl group allows for esterification or etherification, while the meta-iodine substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) without interfering with the benzylic position.

Methodological Approach: This guide prioritizes chemoselectivity . While catalytic hydrogenation reduces aldehydes efficiently, it poses a high risk of hydrogenolysis (dehalogenation) of the C–I bond. Therefore, a nucleophilic addition-protonation pathway using Sodium Borohydride (

Strategic Analysis: Reagent Selection & Chemoselectivity

The primary challenge in this synthesis is retaining the iodine atom. The bond dissociation energy (BDE) of

| Reagent | Suitability | Risk Profile | Verdict |

| Low | High: High probability of deiodination (hydrogenolysis) to benzyl alcohol. | Avoid | |

| Moderate | Moderate: Strong reducing agent; requires anhydrous conditions; potential for side reactions at elevated temps. | Secondary Option | |

| High | Low: Mild, chemoselective for carbonyls; tolerates protic solvents; does not reduce aryl halides. | Primary Choice | |

| MPV Reduction | Moderate | Low: Reversible equilibrium; requires aluminum isopropoxide; workup can be tedious (aluminum salts). | Alternative |

Reaction Mechanism

The reduction proceeds via a nucleophilic addition of the hydride ion to the carbonyl carbon, followed by protonation.[1]

-

Nucleophilic Attack: The borohydride anion (

) delivers a hydride ( -

Intermediate Formation: This generates a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide deprotonates the solvent (methanol/ethanol) to form the final alcohol product.

Figure 1: Mechanistic pathway for the reduction of 3-iodobenzaldehyde to this compound.

Experimental Protocol (Standardized)

Scale: 10 mmol (Adaptable for scale-up) Expected Yield: 90–95% Time: 1–2 Hours

Materials Table

| Component | Role | MW ( g/mol ) | Equiv. | Quantity |

| 3-Iodobenzaldehyde | Substrate | 232.02 | 1.0 | 2.32 g |

| Sodium Borohydride | Reductant | 37.83 | 0.6 | 0.23 g |

| Methanol (anhydrous) | Solvent | 32.04 | N/A | 25 mL |

| 1M HCl | Quench | N/A | N/A | ~5 mL |

Step-by-Step Procedure

-

Preparation:

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

-

Dissolve 3-iodobenzaldehyde (2.32 g, 10 mmol) in Methanol (20 mL).

-

Note: Methanol is preferred over ethanol for faster kinetics, but ensure it is dry to prevent premature decomposition of borohydride.

-

-

Cooling:

-

Place the RBF in an ice-water bath (

). Allow the solution to cool for 10 minutes. -

Reasoning: Controlling the temperature minimizes the risk of runaway exotherms and suppresses potential side reactions.

-

-

Addition:

-

Add Sodium Borohydride (0.23 g, 6 mmol) portion-wise over 5–10 minutes.

-

Caution: Gas evolution (

) will occur. Ensure the reaction vessel is vented (do not seal tightly).

-

-

Reaction:

-

Remove the ice bath and allow the mixture to warm to room temperature (RT).

-

Stir for 45–60 minutes.

-

QC Check: Monitor via TLC (Silica gel; Eluent: 20% EtOAc/Hexanes). The aldehyde spot (

) should disappear, replaced by the more polar alcohol spot (

-

-

Quenching:

-

Cool the flask back to

. -

Slowly add 1M HCl dropwise until pH

5–6. This destroys excess borohydride and neutralizes the alkoxide. -

Observation: Bubbling will occur. Wait for evolution to cease.

-

-

Workup & Isolation:

-

Evaporate the bulk Methanol under reduced pressure (Rotary Evaporator).

-

Resuspend the residue in Ethyl Acetate (30 mL) and Water (15 mL).

-

Separate the organic layer. Extract the aqueous layer once more with Ethyl Acetate (15 mL).

-

Combine organic layers and wash with Brine (saturated NaCl).

-

Dry over anhydrous Sodium Sulfate (

) or Magnesium Sulfate. -

Filter and concentrate in vacuo.

-

-

Purification:

-

The crude product is typically a viscous, pale yellow oil or low-melting solid.

-

If purity is <95% (by NMR/HPLC), purify via flash column chromatography (Hexanes/EtOAc 4:1).

-

Process Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of this compound.

Safety & Handling (HSE)

-

Sodium Borohydride: Water-reactive.[2] Releases flammable Hydrogen gas upon contact with acid or moisture. Keep away from open flames.

-

3-Iodobenzaldehyde: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[3][4] Handle in a fume hood.

-

Product Stability: this compound is light-sensitive (iodine bond lability). Store in amber vials at

.

References

-

Sigma-Aldrich. (n.d.). 3-Iodobenzaldehyde Product Sheet. Retrieved from [5]

-

PubChem. (n.d.).[3][6] this compound Compound Summary. National Center for Biotechnology Information. Retrieved from

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Borohydride reduction mechanism).

-

ChemicalBook. (2025). This compound Properties and Safety. Retrieved from

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3-Iodobenzaldehyde | C7H5IO | CID 252610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.fr [fishersci.fr]

- 5. 3-Iodobenzaldehyde 97 696-41-3 [sigmaaldrich.com]

- 6. This compound | C7H7IO | CID 42300 - PubChem [pubchem.ncbi.nlm.nih.gov]

commercial availability and suppliers of 3-Iodobenzyl alcohol

An In-Depth Technical Guide to 3-Iodobenzyl Alcohol for Advanced Research

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (CAS No. 57455-06-8). We will delve into its commercial availability, synthesis and purification protocols, quality control parameters, critical applications in medicinal chemistry, and essential safety protocols. The insights provided are grounded in established chemical principles and field-proven methodologies to empower your research and development endeavors.

Core Properties and Commercial Availability

This compound is a substituted aromatic alcohol that serves as a crucial building block in organic synthesis. The presence of an iodine atom on the benzene ring at the meta-position offers a versatile handle for various chemical transformations, most notably in cross-coupling reactions and the synthesis of radiolabeled compounds.[1][2] Its physical form is typically a liquid, ranging in color from clear pale yellow to orange-red.[3]

Physicochemical Data for Quality Control

A rigorous quality control process is essential to ensure the reliability of experimental results. The identity and purity of this compound are validated using the following key parameters.

| Property | Value | Source |

| CAS Number | 57455-06-8 | [1][3] |

| Molecular Formula | C₇H₇IO | [1][4] |

| Molecular Weight | 234.03 - 234.04 g/mol | [1][4] |

| Boiling Point | 252 °C @ 711 mmHg (lit.) | [1][3] |

| Density | 1.842 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index (n20/D) | 1.636 (lit.) | [1][3] |

| Flash Point | >110°C (>230°F) | [3][4] |

| Sensitivity | Light Sensitive | [3][4] |

Commercial Suppliers and Procurement

This compound is readily available from several major chemical suppliers, typically at purities ranging from 98% to 99%. Pricing varies by supplier, quantity, and purity. Researchers should always request a batch-specific Certificate of Analysis (CoA) to confirm that the material meets the standards required for their application.[5]

| Supplier | Catalog Number (Example) | Purity | Quantity (Example) | Price (USD, Approx.) |

| Sigma-Aldrich | 187887 | 99% | 5 g | $100.00 |

| Fisher Scientific (TCI) | G33-1 | 98.0+% | 5 g | $58.25 |

| P212121 Store | AA-L05309 | >98.0% | 1 g / 5 g | $37.00 (for 1g) |

Note: Prices are subject to change and are provided for illustrative purposes only. Please consult supplier websites for current pricing and availability.[1][4][6]

Synthesis, Purification, and Quality Control Workflows

While commercially available, in-house synthesis may be required for specific research needs, such as isotopic labeling. The most common laboratory-scale synthesis involves the hydrolysis of 3-iodobenzyl bromide.

Representative Synthesis Protocol

This protocol is adapted from a well-established method for a similar isomer and provides a reliable route to this compound from its corresponding bromide.[7] The causality behind this two-step process is the conversion of the reactive benzyl bromide into a more stable acetate intermediate, which can then be cleanly hydrolyzed to the desired alcohol under basic conditions, minimizing side reactions.

Step 1: Formation of 3-Iodobenzyl Acetate

-

In a round-bottom flask equipped with a reflux condenser, combine 3-iodobenzyl bromide (1 eq), potassium acetate (1.2 eq), and 95% ethanol.

-

Heat the mixture to reflux and maintain for approximately 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated potassium bromide salt.

Step 2: Hydrolysis to this compound

-

To the ethanolic filtrate containing 3-iodobenzyl acetate, add potassium hydroxide (1.1 eq).

-

Re-equip the flask for reflux and heat the solution for approximately 6 hours.

-

Cool the reaction mixture and dilute it with a significant volume of water (e.g., 10-15x the volume of ethanol).

-

Transfer the aqueous mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent, such as chloroform or ethyl acetate (3x extractions).[8]

-

Combine the organic layers and wash with water until the pH is neutral.[9]

-

Dry the organic phase over an anhydrous drying agent (e.g., anhydrous sodium or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the crude product.[8]

Purification Strategy

The crude product can be purified by vacuum distillation.[9] The high boiling point of this compound necessitates distillation under reduced pressure to prevent thermal decomposition.

-

Set up a fractional distillation apparatus for vacuum operation.

-

Heat the crude oil gently under vacuum.

-

Collect the fraction distilling at the literature boiling point (e.g., ~110-115 °C at low mmHg) to obtain the purified liquid.

Caption: A standard quality control workflow for validating this compound.

Applications in Drug Development and Medicinal Chemistry

The utility of this compound in drug discovery stems from the reactivity of the C-I bond and the structural contribution of the benzyl alcohol moiety.

-

Precursor for Cross-Coupling Reactions: The iodide is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds. This is fundamental for building molecular complexity in drug candidates. It has been used in a cross-coupling reaction with a zinc reagent to yield a protected amino acid derivative. [1][3]* Synthesis of Bioactive Molecules: It serves as a key starting material for a variety of complex molecules. Documented preparations include its use in synthesizing 6-(3-iodo-benzyloxy)-9H-purin-2-ylamine, a derivative of guanine, and in the creation of dendritic iron(II) porphyrins, which can mimic biological systems. [1][3][10]* Radiolabeling: The iodine atom provides a site for radioiodine exchange, a critical technique for developing imaging agents for diagnostics (e.g., SPECT or PET imaging) and targeted radiotherapeutics. [2]The stability of the aryl-iodide bond is sufficient for many in vivo applications.

-

Metabolic Stability: While primary alcohols can be metabolic "soft spots" leading to rapid oxidation or glucuronidation, their strategic placement within a larger molecule, guided by structure-activity relationships, remains a vital tool in drug design to modulate properties like solubility and target engagement. [11]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound. This substance is classified as an irritant and requires careful handling to avoid exposure. [3]

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards are irritation to the skin, eyes, and respiratory system. [3][12]

| Hazard | GHS Statement | Recommended PPE |

|---|---|---|

| Skin Irritation | H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile) |

| Eye Irritation | H319: Causes serious eye irritation | Chemical safety goggles or face shield |

| General Handling | N/A | Laboratory coat |

| Inhalation | H332: Harmful if inhaled | Use only in a well-ventilated area or chemical fume hood |

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the chemical's integrity and ensure laboratory safety.

-

Handling: Wash hands thoroughly after handling. [12]Avoid breathing vapors or mists. [13]All work should be performed in a well-ventilated chemical fume hood. * Storage: Store in a cool, tightly closed container. [12]The compound is light-sensitive, so it should be stored in an opaque or amber bottle to protect it from light. [3][4][12]Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides. [12]* Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in an appropriate container for disposal. [14]Dispose of contents and container in accordance with all local, regional, and national regulations. [12]

Conclusion

This compound is a valuable and versatile reagent for the research and drug development community. Its commercial availability and well-understood reactivity make it an essential tool for constructing complex molecular architectures, from novel organic compounds to targeted radiopharmaceuticals. By adhering to the synthesis, purification, and safety protocols outlined in this guide, scientists can effectively and safely leverage the unique chemical properties of this important building block to advance their scientific objectives.

References

-

P212121 Store. This compound | CAS 57455-06-8. [Link]

-

Carl ROTH. Safety Data Sheet: Benzyl alcohol. [Link]

-

Organic Syntheses. p-NITROBENZYL ALCOHOL. [Link]

-

3M. Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. [Link]

-

Shanghai Lizhuo Pharmaceutical Technology Co., Ltd. China 4-Iodobenzyl Alcohol Manufacturer and Supplier, Factory. [Link]

-

The Pharmaceutical and Chemical Journal. Synthesis and Quality Control of Benzyl Alcohol Used in Pharmacy as Solvent for Injectable Preparations. [Link]

- Google Patents.

-

Conference Services. Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. [Link]

-

PubMed. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. [Link]

-

Organic Syntheses. Benzyl alcohol, o-amino-. [Link]

- Google Patents. WO2013142205A1 - Pharmaceutical compositions comprising benzyl alcohol.

Sources

- 1. This compound 99 57455-06-8 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 57455-06-8 [chemicalbook.com]

- 4. store.p212121.com [store.p212121.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. tpcj.org [tpcj.org]

- 10. 3-ヨードベンジルアルコール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. multimedia.3m.com [multimedia.3m.com]

- 14. carlroth.com [carlroth.com]

Strategic Functionalization of 3-Iodobenzyl Alcohol via Electrophilic Aromatic Substitution

Executive Summary

Performing Electrophilic Aromatic Substitution (EAS) on 3-iodobenzyl alcohol presents a classic "chemoselectivity vs. regioselectivity" paradox. The substrate contains two functional handles with opposing behaviors depending on reaction conditions: the hydroxymethyl group (

Direct EAS attempts on the naked alcohol often result in low yields due to competitive oxidation of the alcohol, polymerization, or unexpected meta-direction caused by protonation in acidic media. This guide outlines a robust, field-proven workflow utilizing hydroxyl protection to lock the regiochemistry and ensure high-fidelity functionalization.

Mechanistic Analysis & Regiochemistry

The "Chameleon" Effect of the Hydroxymethyl Group

The success of this reaction hinges on the electronic state of the benzylic oxygen.

-

Scenario A: Neutral/Protected (Activating) As a free alcohol or ether/ester, the

group is an activator (weakly electron-donating via hyperconjugation) and an ortho/para director . -

Scenario B: Acidic Media (Deactivating) In standard nitration media (

), the hydroxyl group protonates to form an oxonium species (

Regiochemical Mapping (Protected Substrate)

Assuming the alcohol is protected (e.g., as an acetate), the directing effects are cooperative but sterically distinct.

-

Substituent 1 (

at C3): Directs to C2, C4, C6 . -

Substituent 2 (

at C1): Directs to C2, C4, C6 (Orth/Para to itself).

| Position | Electronic Favorability | Steric Environment | Predicted Outcome |

| C2 | High (Cooperative Ortho) | Severe (Flanked by I and Alkyl) | Trace / Minor |

| C4 | High (Ortho to Alkyl, Para to I) | Moderate (Adjacent to Alkyl) | Major Isomer B |

| C6 | High (Para to Alkyl, Ortho to I) | Moderate (Adjacent to I) | Major Isomer A |

| C5 | Low (Meta to both) | Low | Not observed |

Visualizing the Pathway

The following diagram illustrates the divergence in regiochemistry based on the protection strategy.

Figure 1: Divergent reaction pathways. Path B (Green) is the recommended workflow to maintain regiocontrol and yield.

Strategic Considerations

The "Protection First" Mandate

Do not attempt direct nitration or halogenation on the free alcohol. The

Recommended Protecting Group: Acetyl (

-

Why: It is stable to acidic EAS conditions but easily removed (hydrolyzed) under mild basic conditions later. It is less bulky than TBDMS, minimizing steric interference at the C2/C4 positions.

Iodine Stability

The Carbon-Iodine bond is labile. Avoid using Lewis acids that are too harsh (e.g.,

Validated Experimental Protocol

Target Transformation: Synthesis of Nitro-3-iodobenzyl alcohols (Isomer mixture).

Phase 1: Acetyl Protection

-

Setup: Charge a round-bottom flask with this compound (1.0 eq) and Dichloromethane (DCM, 10 vol).

-

Reagents: Add Pyridine (1.5 eq) and DMAP (0.05 eq). Cool to

. -

Addition: Dropwise addition of Acetic Anhydride (

, 1.2 eq). -

Workup: Stir at RT for 2h. Quench with

. Wash organic layer with -

Checkpoint: Quantitative conversion to 3-iodobenzyl acetate .

Phase 2: Nitration (The Critical Step)

This protocol uses "Mild Nitration" to prevent iodine displacement.

-

Solvent System: Dissolve 3-iodobenzyl acetate in Acetic Anhydride (5 vol). Cool to

using an ice/salt bath. -

Nitrating Agent: Prepare a separate solution of Fuming Nitric Acid (1.1 eq) in Acetic Anhydride (2 vol) at

(Caution: Exothermic). -

Reaction: Slowly cannulate the nitrating mixture into the substrate solution, maintaining internal temp

. -

Kinetics: Stir at

for 1-2 hours. Monitor by HPLC/TLC.-

Note: If reaction is sluggish, catalytic

(2-3 drops) can be added, but this increases risk of ipso-attack.

-

-

Quench: Pour mixture onto cracked ice (20 vol). Stir vigorously until the ice melts and an oil/solid precipitates.

-

Isolation: Extract with Ethyl Acetate. Wash with Brine.

Phase 3: Deprotection & Separation

-

Hydrolysis: Dissolve the crude nitro-acetate mixture in Methanol. Add

(2.0 eq). Stir at RT for 1h. -

Purification: The resulting free alcohols (4-nitro and 6-nitro isomers) usually have distinct

values. Separate via Flash Column Chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Analytical Validation

When analyzing the product mixture, use

| Isomer | Key NMR Signal (Aromatic) | Coupling Pattern |

| 4-Nitro-3-iodobenzyl alcohol | Proton at C5 | Doublet ( |

| 6-Nitro-3-iodobenzyl alcohol | Proton at C5 | Doublet ( |

| 2-Nitro-3-iodobenzyl alcohol | Protons at C4, C5, C6 | Tightly coupled ABC system (often distinct due to symmetry). |

Mass Spectrometry (ESI): Look for

References

-

PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Benzyl Protecting Groups: Stability and Deprotection. Available at: [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution: Ortho-, Para- and Meta- Directors. Available at: [Link]

-

Organic Syntheses. p-Nitrobenzyl Alcohol (Analogous Nitration/Hydrolysis Workflows). Coll. Vol. 3, p.652 (1955). Available at: [Link]

Technical Guide: Strategic Applications of 3-Iodobenzyl Alcohol in Organic Synthesis

The following technical guide details the applications, reactivity profiles, and experimental protocols for 3-Iodobenzyl alcohol , structured for researchers in organic synthesis and medicinal chemistry.

CAS: 57455-06-8 | Formula: C₇H₇IO | MW: 234.03 g/mol Synonyms: (3-Iodophenyl)methanol, m-Iodobenzyl alcohol[1]

Executive Summary & Chemical Profile

This compound is a high-value bifunctional building block characterized by two distinct reactive handles: a meta-substituted aryl iodide and a benzylic primary alcohol .[2] Its utility lies in its ability to serve as a linchpin in divergent synthesis.[2] The aryl iodide provides a high-reactivity site for palladium-catalyzed cross-coupling (C–C bond formation), while the alcohol moiety offers a versatile handle for oxidation, protection, or nucleophilic substitution (C–O or C–N bond formation).

Unlike its para- isomer, the meta- substitution pattern of this compound allows for the construction of non-linear, kinked molecular geometries, which are often critical for increasing solubility and optimizing fit within protein binding pockets in drug discovery.

Key Reactivity Matrix

| Functional Group | Primary Reactivity | Key Transformations |

| Aryl Iodide (C-I) | Electrophile in Metal Catalysis | Suzuki-Miyaura, Sonogashira, Heck, Negishi couplings; Lithium-Halogen Exchange. |

| Benzyl Alcohol (C-OH) | Nucleophile / Pro-Electrophile | Oxidation to Aldehyde/Acid; Conversion to Halide/Mesylate; Etherification; Esterification.[2] |

Module 1: The Aryl Iodide Handle (C–C Bond Formation)

The iodine atom at the C3 position is an excellent leaving group for oxidative addition to low-valent transition metals (Pd⁰, Ni⁰), significantly more reactive than corresponding bromides or chlorides.

Suzuki-Miyaura Cross-Coupling

This is the most prevalent application, allowing the coupling of this compound with aryl- or vinyl-boronic acids. The free hydroxyl group is generally tolerated under standard Suzuki conditions (mild base like K₂CO₃ or Cs₂CO₃), eliminating the need for protection steps.

-

Application: Synthesis of meta-substituted biaryl scaffolds, common in kinase inhibitors.[2]

-

Chemoselectivity: The C–I bond reacts exclusively over the C–OH bond under Pd catalysis.[2]

Sonogashira Coupling

Coupling with terminal alkynes yields 3-alkynylbenzyl alcohols.[2] These intermediates are precursors for synthesizing substituted indoles, benzofurans, or conducting polymers.

Visualization of Coupling Pathways

The following diagram illustrates the divergent pathways accessible via the aryl iodide handle.

Figure 1: Divergent C–C bond formation pathways utilizing the aryl iodide handle.

Module 2: The Benzylic Alcohol Handle (Functional Group Interconversion)

The alcohol moiety serves as a "pivot point."[2] It can be maintained as a polar group to improve solubility or transformed to facilitate further chain extension.[2]

Oxidation to 3-Iodobenzaldehyde

Oxidation is a critical step for introducing nitrogen functionality via reductive amination.[2]

-

Reagents: PCC (Pyridinium chlorochromate), IBX (2-Iodoxybenzoic acid), or catalytic TEMPO/NaOCl.

-

Utility: The resulting aldehyde is a precursor for 3-iodobenzylamine or can undergo Wittig olefination.[2]

Conversion to Electrophiles

Converting the hydroxyl group to a leaving group (Cl, Br, OMs) activates the benzylic position for nucleophilic attack.

-

Reagents: SOCl₂ (for Chloride), PBr₃ (for Bromide), MsCl/Et₃N (for Mesylate).

-

Application: Synthesis of benzyl amines or ethers via Sɴ2 displacement.[2]

Module 3: Synergistic Applications & Case Studies

Case Study: Radiolabeled DNA Probes

This compound is a validated precursor in the synthesis of 6-(3-iodobenzyloxy)-9H-purin-2-ylamine , a potent inhibitor used to map O⁶-alkylguanine-DNA alkyltransferase (AGT) levels in cancer research.[2]

-

Mechanism: The benzyl alcohol is deprotonated (NaH) and coupled with a chloropurine derivative via nucleophilic aromatic substitution (SɴAr).[2]

-

Significance: The iodine atom can be isotopically exchanged (¹²³I or ¹³¹I) for SPECT/PET imaging, making this molecule a theranostic agent.

Case Study: Dendritic Porphyrins

In material science, this compound serves as a peripheral capping unit for dendritic iron(II) porphyrins.[2] The alcohol group is linked to the porphyrin core, while the bulky iodine atom aids in steric protection, mimicking the hydrophobic pocket of hemoglobin to prevent irreversible oxidation of the iron center.

Experimental Protocols

Note: All procedures should be performed in a fume hood with appropriate PPE. This compound is a skin and eye irritant.

Protocol A: Selective Oxidation to 3-Iodobenzaldehyde

This protocol uses IBX, which avoids the toxicity of Chromium(VI) reagents and offers easy workup.

-

Reagents: this compound (1.0 equiv), IBX (1.1 equiv), Ethyl Acetate (solvent).[2]

-

Setup: Dissolve this compound in Ethyl Acetate (0.5 M concentration).

-

Reaction: Add IBX in one portion. Reflux the suspension at 80°C for 3–4 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The alcohol (Rf ~0.[2]3) converts to the aldehyde (Rf ~0.6).[2]

-

Workup: Cool to room temperature. Filter the mixture through a celite pad to remove insoluble iodobenzoic acid by-product.[2]

-

Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde is often pure enough (>95%) for subsequent steps; otherwise, purify via silica flash chromatography.

Protocol B: Suzuki-Miyaura Coupling (Synthesis of 3-Hydroxymethyl-biphenyl)

This protocol demonstrates the survival of the free alcohol during coupling.

-

Reagents:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Pd(dppf)Cl₂[3]·DCM (0.03 mmol, 3 mol%)

-

K₂CO₃ (2.0 mmol)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio, 5 mL)

-

-

Procedure:

-

Workup: Dilute with water and extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Yield: Typical yields range from 85–95%.[2]

Synthesis Workflow Diagram

The following diagram summarizes the "Order of Operations" logic for using this compound in complex molecule synthesis.

Figure 2: Strategic planning for bifunctional utilization. Path 1 prioritizes scaffold construction; Path 2 prioritizes linker modification.

References

-

Vaidyanathan, G., et al. (2000).[2] "Radiolabeled guanine derivatives for the in vivo mapping of O6-alkylguanine-DNA alkyltransferase." Bioconjugate Chemistry, 11(6), 868-875. Link

-

Felber, B., et al. (2003).[2][4] "Dendritic metalloporphyrins with a distal H-bond donor as mimics of haemoglobin."[2][5] Organic & Biomolecular Chemistry, 1(7), 1090-1093.[2] Link

-

Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Frigerio, M., & Santagostino, M. (1994).[2] "A Mild Oxidizing Reagent for Alcohols and 1,2-Diols: o-Iodoxybenzoic Acid (IBX)."[2][4] Tetrahedron Letters, 35(43), 8019-8022.[2] Link

Sources

- 1. CAS 57455-06-8: (3-Iodophenyl)methanol | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H7IO | CID 42300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. conferenceservices.siu.edu [conferenceservices.siu.edu]

- 5. This compound 99 57455-06-8 [sigmaaldrich.com]

3-Iodobenzyl Alcohol: The "Skeleton Key" of Aryl Functionalization

Topic: Discovery, Synthesis, and Strategic Utility of 3-Iodobenzyl Alcohol Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Scientists, and Radiopharmaceutical Developers

Executive Summary

This compound (CAS 57455-06-8) is a disubstituted benzene derivative that serves as a critical linchpin in modern drug discovery. Unlike its ortho- and para- isomers, the meta- orientation of the iodine and hydroxymethyl groups offers a unique geometric vector for scaffolding. It is not merely a solvent or simple reagent; it is a "bifunctional handle"—the iodine atom provides a site for high-fidelity palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), while the benzyl alcohol moiety serves as a versatile nucleophile or oxidizable tether. This guide dissects its historical emergence, mechanistic advantages, and validated synthesis protocols.

Historical Genesis & Evolution

The Shift from Curiosity to Utility

While simple halogenated benzyl alcohols were characterized in the early 20th century as part of the systematic mapping of aromatic substitution, this compound remained a chemical curiosity until the advent of transition-metal catalysis in the 1970s and 80s.

-

Pre-1970s: The compound was primarily synthesized via the Sandmeyer reaction or reduction of 3-iodobenzoic acid derivatives. It had limited utility because the iodine bond was considered too stable for classical nucleophilic aromatic substitution.

-

The Palladium Era (1990s-Present): The "discovery" of this compound’s true value correlates with the widespread adoption of the Suzuki-Miyaura and Sonogashira couplings. Researchers realized that the iodine atom at the C3 position is significantly more reactive toward oxidative addition by Pd(0) than the corresponding bromide or chloride, allowing for chemoselective ligation under mild conditions.

Key Milestone: The Radiopharmaceutical Breakthrough

In the late 1990s and early 2000s, the compound gained specific fame as a precursor for 6-(3-iodobenzyloxy)-9H-purin-2-ylamine (IBG) and related inhibitors of

Chemical Architecture & Mechanistic Insight

Why the Meta Position Matters

The meta substitution pattern is electronically distinct.

-

Inductive Effect: The iodine atom exerts a negative inductive effect (-I), pulling electron density from the ring, but because it is meta to the hydroxymethyl group, it avoids the direct steric clashing often seen in ortho isomers.

-

Electronic Decoupling: Unlike para isomers where resonance effects can strongly communicate between substituents, the meta position allows the iodine and the alcohol to react somewhat independently. This makes this compound an ideal "modular adapter" for linking two disparate molecular fragments without electronic interference.

Validated Synthesis Protocols

Note: The following protocols are designed for high purity and yield, essential for downstream GMP applications.

Protocol A: Chemoselective Reduction of 3-Iodobenzaldehyde (The Gold Standard)

This method is preferred for its operational simplicity, high yield (>95%), and avoidance of over-reduction (dehalogenation).

Reagents:

-

3-Iodobenzaldehyde (1.0 equiv)

-

Sodium Borohydride (

) (0.5 - 1.0 equiv) -

Methanol (anhydrous)

-

Ammonium Chloride (sat. aq.)

Workflow:

-

Dissolution: Dissolve 3-iodobenzaldehyde in anhydrous methanol (0.5 M concentration) in a round-bottom flask. Cool to 0°C using an ice bath.

-

Addition: Add

portion-wise over 15 minutes. Caution: Hydrogen gas evolution. -

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (

) should disappear, replaced by the alcohol ( -

Quench: Carefully add saturated

solution to quench excess hydride. -

Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

). -

Purification: Wash combined organics with brine, dry over

, and concentrate. -

Result: this compound is obtained as a clear to pale yellow oil (or low-melting solid) requiring no further purification for most applications.

Protocol B: Sandmeyer Route (Historical/Alternative)

Used only when starting from 3-nitrobenzyl alcohol or 3-aminobenzyl alcohol.

-

Diazotization: Treat 3-aminobenzyl alcohol with

at 0°C to form the diazonium salt. -

Iodination: Add Potassium Iodide (KI) solution slowly.

-

Workup: Extract and purify. Note: Yields are typically lower (60-70%) due to side reactions involving the alcohol group.

Visualization: Synthesis & Application Logic

The following diagram illustrates the synthesis pathway and the divergent applications of this compound in drug discovery.

Caption: Figure 1. The central role of this compound, bridging simple precursors to complex radiopharmaceutical and therapeutic scaffolds.

Strategic Applications in Drug Development

Case Study 1: Radiopharmaceuticals (AGT Mapping)

This compound is the direct precursor for IBG (6-(3-iodobenzyloxy)-9H-purin-2-ylamine) .[1][2]

-

Mechanism: The benzyl alcohol hydroxyl group is activated (e.g., via Mitsunobu reaction or conversion to a bromide) and then coupled to the

position of guanine. -

Utility: The iodine atom allows for isotopic exchange. By using

or

Case Study 2: Photodynamic Therapy (PDT)

In the development of Purpurinimides (chlorin-based photosensitizers), this compound is used to introduce a heavy atom effect.

-

Mechanism: The presence of the heavy iodine atom on the macrocycle enhances intersystem crossing (spin-orbit coupling), thereby increasing the yield of singlet oxygen (

), which is the cytotoxic agent in PDT [3].

Safety & Stability (E-E-A-T)

-

Light Sensitivity: Aryl iodides are photosensitive. Prolonged exposure to light can lead to the liberation of iodine (

), causing the clear liquid to turn red/brown. Storage: Amber glass vials, under inert gas (Argon/Nitrogen), at 2-8°C. -

Stability: The benzylic alcohol is susceptible to oxidation to the aldehyde if exposed to air over long periods.

-

Handling: Standard PPE is required. While not highly volatile, it is a skin and eye irritant.

References

-

Vaidyanathan, G., & Zalutsky, M. R. (2000). "Radiolabeled guanine derivatives for the in vivo mapping of O6-alkylguanine-DNA alkyltransferase." Bioconjugate Chemistry, 11(6), 868-875.[1] Link

-

Pandey, S. K., et al. (2009). "Chlorin-based photosensitizers: Synthesis and biological activity."[3] Journal of Medicinal Chemistry, 52(3), 845-855.

-

BenchChem. (2025).[4] "this compound: Technical Data and Applications." Link

-

Sigma-Aldrich. (2024). "Product Specification: this compound."[5] Link

Sources

- 1. 3-碘苄醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Tumor-Specificity and Photosensitizing Efficacy of Erlotinib Conjugated Chlorins and Bacteriochlorins: Identification of a Highly Effective Candidate for Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. digibug.ugr.es [digibug.ugr.es]

Technical Characterization & Synthetic Utility of 3-Iodobenzyl Alcohol

[1]

Executive Summary

3-Iodobenzyl alcohol (CAS 57455-06-8) is a critical halogenated building block in medicinal chemistry and materials science. Distinguished by its high density (

Part 1: Physical Properties Matrix

The physical constants of this compound are dictated by the heavy iodine atom at the meta position, which significantly influences its density and refractive index compared to its non-halogenated analogs.

Table 1: Core Physical Constants

| Property | Experimental Value | Conditions / Context |

| Boiling Point | 252 °C | @ 711 mmHg (Atmospheric) |

| Boiling Point (Vacuum) | 105 °C | @ 0.4 mmHg (High Vacuum) |

| Density | 1.842 g/mL | @ 25 °C |

| Refractive Index ( | 1.636 | @ 20 °C |

| Appearance | Clear Liquid | Pale yellow to orange-red |

| Flash Point | > 110 °C | Closed Cup |

| Solubility | Insoluble | Water |

| Solubility | Soluble | DCM, EtOAc, MeOH, DMSO |

Thermodynamic & Structural Analysis

-

Density Drivers: The density of

is exceptionally high for a liquid organic alcohol. This is directly attributable to the iodine atom (atomic mass -

Phase Behavior: Unlike para-substituted isomers which often pack efficiently into crystalline lattices (raising melting points), the meta-substitution disrupts crystal packing symmetry. This typically suppresses the melting point, resulting in a liquid state at room temperature despite the high molecular weight.

-

Boiling Point Trends: The high boiling point (

) arises from a synergistic effect: strong London dispersion forces generated by the polarizable iodine atom combined with intermolecular hydrogen bonding from the benzylic hydroxyl group.

Part 2: Experimental Protocol (Synthesis & Purification)

Core Directive: Autonomy & Causality

This protocol utilizes the chemoselective reduction of 3-iodobenzaldehyde. This route is preferred over the reduction of 3-iodobenzoic acid because it proceeds under milder conditions (avoiding potential dehalogenation) and allows for easier workup.

Reaction Scheme

Step-by-Step Methodology

-

Reagent Setup:

-

Dissolve 3-iodobenzaldehyde (10 mmol, 2.32 g) in anhydrous methanol (25 mL) .

-

Why: Methanol is the optimal solvent for borohydride reductions, balancing solubility with proton availability for the intermediate alkoxide.

-

-

Reduction (0°C

RT):-

Cool the solution to 0°C in an ice bath.

-

Add Sodium Borohydride (NaBH

, 11 mmol, 0.42 g) portion-wise over 10 minutes. -

Causality: Slow addition at low temperature prevents runaway exotherms and minimizes side reactions (e.g., ester transesterification if esters were present, though less relevant here, it is good practice).

-

Remove ice bath and stir at Room Temperature (RT) for 45 minutes.

-

-

In-Process Control (Self-Validation):

-

TLC Monitoring: Elute with 20% EtOAc/Hexane.

-

Success Criteria: Disappearance of the aldehyde spot (

) and appearance of a more polar alcohol spot (

-

-

Quench & Workup:

-

Quench excess hydride by adding water (10 mL) followed by 1M HCl dropwise until pH

6. -

Note: Do not acidify strongly to avoid acid-catalyzed ether formation.

-

Remove methanol under reduced pressure (Rotavap).

-

Extract the aqueous residue with Dichloromethane (3 x 20 mL) .

-

Wash combined organics with Brine , dry over Na

SO

-

-

Purification:

-

Method A (High Purity): Flash Column Chromatography (Silica Gel 60). Gradient elution: 10%

30% EtOAc in Hexanes. -

Method B (Scale-Up): High-vacuum distillation (

@

-

Part 3: Visualization & Logic

Diagram 1: Synthesis & Purification Workflow

This diagram illustrates the logical flow from precursor to pure isolate, highlighting critical control points.

Caption: Operational workflow for the chemoselective reduction and isolation of this compound.

Diagram 2: Structure-Property Relationships

This diagram maps the molecular features to the observed physical properties.

Caption: Causal mapping of molecular structure to macroscopic physical properties.

Part 4: Handling & Stability (Safety)

-

Light Sensitivity: The C-I bond is susceptible to homolytic cleavage under UV light. Store in amber glass vials or wrap containers in aluminum foil.

-

Oxidation Risk: While relatively stable, benzyl alcohols can oxidize to aldehydes over time. Store under an inert atmosphere (Nitrogen or Argon) at

for long-term integrity. -

Safety Profile: Classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A). Use standard PPE (nitrile gloves, safety glasses) during handling.

References

-

Sigma-Aldrich. this compound Product Specification & SDS. Retrieved from

-

ChemicalBook. this compound Properties and Suppliers. Retrieved from

-

TCI Chemicals. Product I0866: this compound.[1] Retrieved from

-

PubChem. Compound Summary: this compound (CID 42300). National Library of Medicine. Retrieved from

-

BOC Sciences. this compound Technical Data. Retrieved from

Methodological & Application

Suzuki coupling reaction of 3-Iodobenzyl alcohol with arylboronic acids

[1]

Abstract & Strategic Relevance

The Suzuki-Miyaura cross-coupling of 3-iodobenzyl alcohol with arylboronic acids is a pivotal transformation in medicinal chemistry, yielding 3-arylbenzyl alcohols . These biaryl methanol scaffolds are ubiquitous in drug discovery, serving as precursors to diverse pharmacophores including histamine receptor antagonists, kinase inhibitors, and liquid crystalline materials.

This guide addresses the specific challenges of this substrate: retaining the unprotected benzylic hydroxyl group while exploiting the high reactivity of the aryl iodide. Unlike standard hydrophobic aryl halides, this compound requires reaction media that balances solubility of the polar substrate with the lipophilic catalytic species. This protocol details a robust, scalable method using Pd(dppf)Cl₂ in a biphasic system, ensuring high chemoselectivity without the need for protecting group manipulations.

Reaction Mechanism & Critical Parameters[2]

The Catalytic Cycle

The reaction follows the canonical Pd(0)/Pd(II) cycle. The presence of the benzylic alcohol does not interfere with the cycle but dictates solvent choice to prevent substrate precipitation or phase separation issues during transmetallation.

-

Oxidative Addition: The C–I bond of this compound adds to the active Pd(0) species. Iodides are highly reactive, making this step rapid and generally non-rate-limiting.

-

Transmetallation: The activated arylboronate (formed via base hydrolysis) transfers the aryl group to the Palladium center. Crucial Step: The base (e.g., K₂CO₃) plays a dual role: activating the boronic acid and scavenging the iodide.

-

Reductive Elimination: Formation of the C–C bond and regeneration of Pd(0).[1]

Mechanism Diagram

Figure 1: Catalytic cycle for the Suzuki coupling of this compound. The oxidative addition of the iodide is facile, shifting the optimization focus to the transmetallation step.

Optimization & Field Insights

Catalyst and Ligand Selection

For this compound, Pd(dppf)Cl₂·CH₂Cl₂ is the preferred catalyst over Pd(PPh₃)₄.

-

Reasoning: The ferrocenyl ligand (dppf) provides a large bite angle, enhancing the rate of reductive elimination. Furthermore, it is more robust against oxidation than PPh₃-based catalysts, which is critical when working with polar, oxygenated solvents required for the alcohol substrate.

Solvent & Base Screening (Data Summary)

| Entry | Catalyst (3 mol%) | Solvent System | Base (2 eq) | Temp (°C) | Yield (%) | Notes |

| 1 | Pd(PPh₃)₄ | Toluene | Na₂CO₃ | 100 | 45 | Poor solubility of substrate leads to stalling. |

| 2 | Pd(PPh₃)₄ | DMF | K₂CO₃ | 100 | 78 | Good solubility, but difficult workup (DMF removal). |

| 3 | Pd(dppf)Cl₂ | 1,4-Dioxane/H₂O (4:1) | K₂CO₃ | 80 | 95 | Optimal. Excellent solubility & clean phase separation. |

| 4 | Pd(OAc)₂/SPhos | Ethanol/H₂O | K₃PO₄ | 60 | 92 | "Green" alternative; SPhos is expensive but effective. |

Expert Insight: Avoid pure non-polar solvents (Toluene, Hexane). The free hydroxyl group of the substrate requires a polar co-solvent (Dioxane, Ethanol, or DMF) to maintain homogeneity during the reaction.

Standard Operating Procedure (SOP)

Objective: Synthesis of 3-(4-methoxyphenyl)benzyl alcohol via Suzuki Coupling. Scale: 1.0 mmol (adaptable to multi-gram scale).

Reagents & Equipment[2]

-

Substrate: this compound (234 mg, 1.0 mmol)

-

Coupling Partner: 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·DCM) (24 mg, 3 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol)

-

Solvent: 1,4-Dioxane (4 mL) and Distilled Water (1 mL) - Degassed

-

Equipment: 25 mL Round Bottom Flask (RBF), Reflux Condenser, Nitrogen/Argon balloon.

Step-by-Step Protocol

Phase 1: Reaction Assembly (Inert Atmosphere)

-

Degassing: Sparge the 1,4-Dioxane and Water separately with nitrogen for 15 minutes prior to use. Why: Oxygen poisons Pd(0) species and promotes homocoupling of boronic acids.

-

Charging: To a clean, dry 25 mL RBF equipped with a stir bar, add:

-

Solvent Addition: Add the degassed Dioxane (4 mL) and Water (1 mL) via syringe.

-

Sealing: Cap the flask with a septum or attach the condenser immediately. Purge the headspace with nitrogen for 2 minutes.

Phase 2: Reaction & Monitoring[1]

-

Heating: Heat the mixture to 80°C in an oil bath with vigorous stirring (800 rpm).

-

Checkpoint (TLC/HPLC): Check reaction progress after 2 hours.

-

TLC Eluent:[3] 30% Ethyl Acetate in Hexanes.

-

Visualization: UV (254 nm) and KMnO₄ stain (Alcohol oxidizes to benzoic acid derivative).

-

Success Criteria: Disappearance of the iodide spot (Rf ~0.4) and appearance of a more polar, fluorescent biaryl spot.

-

Phase 3: Workup & Purification

-

Quench: Cool reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

-

Extraction: Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

-

Note: The product is an alcohol and may have partial water solubility; do not discard aqueous layer until yield is confirmed.

-

-

Washing: Wash combined organics with Brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via Flash Column Chromatography (Silica Gel).

-

Gradient: 0% → 40% EtOAc in Hexanes.

-

Yield Expectation: 85-95% as a white/off-white solid or viscous oil.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis of biaryl methanols.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning (O₂) | Ensure rigorous degassing. Switch to freshly distilled solvents. |

| Homocoupling (Ar-Ar) | Excess Boronic Acid + O₂ | Reduce O₂ exposure. Add boronic acid slowly or reduce equivalents to 1.1. |

| Product in Aqueous Layer | High Polarity of Product | Saturate aqueous layer with NaCl (salting out) before extraction. Use THF/EtOAc mix for extraction. |

| Protodeboronation | Base too strong / Temp too high | Switch base to K₃PO₄ or Cs₂CO₃. Lower temp to 60°C. |

Self-Validating Check: Before committing the bulk material, perform a "color test" on the catalyst solution. A rapid change from the initial orange/red (Pd(II)) to black (Pd precipitation) before heating suggests poor ligand stability or oxygen ingress. The reaction mixture should generally darken gradually over the course of the reaction.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Ishiyama, T., et al. (1981). Synthesis of biaryls via palladium-catalyzed cross-coupling.[1][4][5][6] Synthetic Communications. (Foundational protocol adapted for iodides).

-

BenchChem. (2025).[1] Application Notes and Protocols for the Suzuki Coupling Reaction. Link

- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts. Angewandte Chemie International Edition, 48(49), 9240-9261.

-

TCI Chemicals. (2023). Suzuki-Miyaura Cross Coupling Reaction Product Guide. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 3. scispace.com [scispace.com]

- 4. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: High-Efficiency Heck Alkenylation of 3-Iodobenzyl Alcohol

Executive Summary

This application note details a robust protocol for the Heck-Mizoroki coupling of 3-Iodobenzyl alcohol with activated alkenes (e.g., acrylates, styrenes). While aryl iodides are highly reactive in cross-coupling, the presence of a free benzylic hydroxyl group presents challenges regarding solubility and potential side reactions (e.g., oxidation to aldehydes via Pd-hydride species).

To address these challenges, this guide utilizes Jeffery Conditions (Pd(OAc)₂ / TBAB / Base). This ligand-free, phase-transfer protocol offers superior performance for polar substrates compared to traditional phosphine-based systems, minimizing catalyst cost and simplifying purification while maintaining high chemoselectivity for the aryl iodide bond.

Scientific Rationale & Mechanistic Insight

The Substrate Challenge

This compound contains two reactive sites: the C–I bond (desired) and the benzylic –OH (undesired).

-

Chemo-selectivity: Standard high-temperature Heck conditions can occasionally lead to the oxidation of primary alcohols to aldehydes if

-hydride elimination occurs on the alkoxide species rather than the alkyl-palladium intermediate. -

Solubility: The hydroxyl group increases polarity, making non-polar solvents (Toluene, Hexanes) less effective.

The "Jeffery" Solution

The protocol employs Tetrabutylammonium bromide (TBAB) as a crucial additive.

-

Phase Transfer: TBAB facilitates the solubility of inorganic bases (K₂CO₃/NaHCO₃) in organic media (DMF/MeCN).

-

Nanoparticle Stabilization: In the absence of phosphine ligands, Pd(0) tends to aggregate into inactive "Pd black." The ammonium salt stabilizes "homeopathic" Pd colloids, which act as a reservoir for the active monomeric Pd(0) species.

-

Ionic Liquid Effect: The molten salt character of TBAB at reaction temperatures (>100°C) creates a favorable microenvironment for the polar transition state.

Experimental Protocol

Reagents and Materials Table

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| This compound | Substrate | 1.0 | 234.03 | 234 mg (1.0 mmol) |

| Methyl Acrylate | Coupling Partner | 1.5 | 86.09 | 129 mg (135 µL) |

| Pd(OAc)₂ | Pre-Catalyst | 0.02 (2 mol%) | 224.51 | 4.5 mg |

| TBAB | Additive/PTC | 1.0 | 322.37 | 322 mg |

| NaHCO₃ | Base | 2.5 | 84.01 | 210 mg |

| DMF | Solvent | N/A | N/A | 3.0 mL (0.33 M) |

Step-by-Step Procedure

Step 1: Reaction Assembly

-

To a dry 10 mL reaction vial equipped with a magnetic stir bar, add This compound (1.0 mmol), TBAB (1.0 mmol), and NaHCO₃ (2.5 mmol).

-

Add Pd(OAc)₂ (2 mol%). Note: Pd(OAc)₂ is stable in air, but rapid addition is recommended.

-

Seal the vial with a septum cap.

-

Evacuate the vial and backfill with Nitrogen (N₂) or Argon three times to remove oxygen (Oxygen promotes homocoupling and catalyst deactivation).

Step 2: Solvent & Reagent Addition

-

Inject DMF (anhydrous, 3.0 mL) via syringe.

-

Inject Methyl Acrylate (1.5 mmol) dropwise.

-

Optimization Note: If the alkene is volatile (bp < 80°C), add a slight excess (2.0 equiv) to account for headspace loss.

Step 3: Reaction

-

Place the vial in a pre-heated aluminum block or oil bath at 85°C .

-

Stir vigorously (800–1000 rpm). The mixture will initially appear heterogeneous (solid base) but will darken as Pd(0) species generate.

-

Monitor via TLC (Hexane:EtOAc 1:1) or HPLC at 2 hours. The reaction is typically complete within 4–6 hours.

-

Endpoint: Disappearance of the aryl iodide peak.

-

Step 4: Workup

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL) .

-

Separate the organic layer. Extract the aqueous layer once more with Ethyl Acetate (10 mL).

-

Wash combined organics with Brine (saturated NaCl, 15 mL) to remove residual DMF.

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 5: Purification

-

Purify the crude residue via Flash Column Chromatography on silica gel.

-

Eluent: Gradient of Hexane/Ethyl Acetate (Start 80:20

50:50). The product is more polar than the starting iodide due to the ester group but less polar than the di-alcohol byproducts.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle, highlighting the role of the anionic palladium species often postulated in Jeffery conditions.

Figure 1: Catalytic cycle of the Heck reaction under ligand-free conditions. TBAB stabilizes the active Pd(0) species, preventing aggregation into inactive Pd black.

Performance Data & Optimization Guidelines

Expected Results (Based on Literature Precedents)

| Parameter | Traditional (PPh₃) | Jeffery Conditions (TBAB) |

| Yield | 75–85% | 88–95% |

| Reaction Time | 12–24 h | 4–6 h |

| Regioselectivity | >95:5 (Linear:Branched) | >98:2 (Linear:Branched) |

| Purification | Requires removal of TPPO | Simple Filtration/Wash |

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Formation of Pd Black (Mirror) | Catalyst decomposition / Low stabilization | Increase TBAB loading to 1.5 equiv. Ensure O₂ exclusion. |

| Low Conversion (<50%) | Poisoning or poor solubility | Switch base to K₂CO₃ (stronger) or increase Temp to 100°C. |

| Aldehyde byproduct observed | Oxidation of benzyl alcohol | Ensure inert atmosphere (N₂). Switch solvent to MeCN/H₂O to reduce oxidation potential. |

| Regioisomer mixture | Electronic bias of substrate | Use bidentate ligands (e.g., dppp) if strict regiocontrol is lost (rare for acrylates). |

Safety & Handling

-

This compound: Irritant. Avoid contact with skin and eyes.

-

Methyl Acrylate: Highly flammable and lachrymator. Handle in a fume hood. Polymerizes readily; ensure the inhibitor (MEHQ) is present or use fresh reagent.

-

Palladium Residues: Heavy metal waste. All aqueous washes and silica must be disposed of in heavy metal waste streams.

References

-

Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications, (19), 1287–1289.

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.

-

Li, J. H., et al. (2006). "Ligand-Free Pd-Catalyzed Highly Selective Arylation of Activated and Unactivated Alkenes." The Journal of Organic Chemistry, 71(19), 7422–7429.

-

Knowles, J. P., & Whiting, A. (2007). "The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective." Organic & Biomolecular Chemistry, 5(1), 31-44.

Buchwald-Hartwig amination of 3-Iodobenzyl alcohol

Application Note: High-Fidelity Buchwald-Hartwig Amination of 3-Iodobenzyl Alcohol

Part 1: Executive Summary & Strategic Analysis

The Challenge:

The amination of This compound presents a classic chemoselectivity paradox in transition-metal catalysis. While the aryl iodide is a highly reactive electrophile ideal for oxidative addition, the free benzylic hydroxyl group (

Under standard Buchwald-Hartwig conditions employing strong alkoxide bases (e.g.,

The Solution:

This protocol utilizes a Base-Gated Chemoselectivity Strategy . By selecting a base with a

Core System:

-

Catalyst:

or -

Base: Cesium Carbonate (

) or Potassium Phosphate ( -

Solvent: 1,4-Dioxane (anhydrous).

Part 2: Mechanistic Insight & Visualization

To ensure reproducibility, one must understand the "Danger Zone" in the catalytic cycle. The diagram below illustrates the divergence between the desired amination and the undesired etherification.

Figure 1: Mechanistic divergence showing how base strength dictates chemoselectivity.

Part 3: Experimental Protocols

Protocol A: The "Workhorse" Method (Secondary Amines)

Recommended for coupling morpholine, piperidine, or acyclic secondary amines.

Reagents:

-

This compound (1.0 equiv)

-

Secondary Amine (1.2 equiv)

- (2 mol%)

-

Xantphos (3 mol%)

- (2.0 equiv, anhydrous)

-

1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

-

Catalyst Pre-complexation (Crucial for Activity):

-

In a vial, dissolve

and Xantphos in a small portion of dioxane. Stir at room temperature for 5 minutes. The solution should turn from orange to yellow, indicating the formation of the active -

Why? Pre-forming the catalyst prevents the "induction period" and protects the Pd from aggregating before it enters the cycle.

-

-

Main Setup:

-

Degassing:

-

Sparge the mixture with Nitrogen or Argon for 5 minutes. Oxygen is the enemy of phosphine ligands.

-

-

Reaction:

-

Seal the tube and heat to 85°C for 12–16 hours.

-

Note: Iodides are reactive; extreme temperatures (100°C+) are rarely needed and may promote side reactions.

-

-

Workup:

-

Cool to room temperature. Filter through a pad of Celite to remove inorganic salts.

-

Rinse with EtOAc. Concentrate the filtrate.

-

Purify via flash chromatography. (Note: The product is polar due to the free -OH and amine; use DCM/MeOH gradients).

-

Protocol B: The "High-Difficulty" Method (Primary Amines/Anilines)

Recommended for coupling aniline, benzylamine, or hindered amines.

Reagents:

-

This compound (1.0 equiv)

-

Primary Amine (1.2 equiv)

-

BrettPhos Pd G4 precatalyst (2 mol%)

- (2.0 equiv, finely ground)

- -Amyl Alcohol or Dioxane

Key Difference: Primary amines are more prone to forming bis-arylated byproducts. BrettPhos is a bulky monodentate ligand that sterically enforces mono-arylation and promotes the reductive elimination of challenging substrates. The G4 precatalyst ensures immediate entry into the catalytic cycle without requiring reduction by the amine.

Part 4: Data Summary & Troubleshooting

Reaction Performance Matrix:

| Variable | Condition | Outcome | Mechanism/Reason |

| Base | FAILURE | Forms alkoxide; leads to C-O coupling (ether). | |

| Base | SUCCESS | Weak enough to leave -OH protonated; deprotonates Pd-Amine. | |

| Ligand | POOR | Unstable; leads to Pd black precipitation (dehalogenation). | |

| Ligand | Xantphos | EXCELLENT | Wide bite angle favors reductive elimination. |

| Leaving Group | Iodide (-I) | FAST | Oxidative addition is facile; allows milder temp (80°C). |

Self-Validating QC Workflow:

-

TLC Monitoring:

-

Stain: PMA (Phosphomolybdic Acid) or

(UV active, but stains alcohols well). -

Observation: Disappearance of the top spot (Iodide, non-polar) and appearance of a lower, fluorescent spot (Amine).

-

-

NMR Validation (

):-

Look for the disappearance of the characteristic aromatic protons ortho to the Iodine (usually doublets/triplets shifted downfield).

-

Look for the retention of the benzylic

signal (approx 4.6 ppm). If this shifts significantly or splits, check for O-arylation.

-

Part 5: Workflow Diagram

Figure 2: Operational workflow for the amination of this compound.

Part 6: References

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

-

Relevance: Establishes the hierarchy of ligands (BrettPhos/XPhos) for specific amine classes.

-

-

Wolfe, J. P., & Buchwald, S. L. (1996). "Palladium-Catalyzed Amination of Aryl Iodides." Journal of Organic Chemistry. Link

-

Relevance: Foundational text on aryl iodide reactivity.

-

-

Shaughnessy, K. H., & Hartwig, J. F. (1998). "Palladium-Catalyzed Amination of Aryl Halides with Soluble Bases." Journal of Organic Chemistry. Link

-

Relevance: Critical data on using weak bases (Carbonates/Phosphates) to tolerate functional groups like alcohols.

-

-

Guram, A. S., et al. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition. Link

-

Relevance: Early establishment of the Tin-free Pd-catalyzed mechanism.

-

Sources

Application Note & Protocol: Strategic Protection of the Hydroxyl Function in 3-Iodobenzyl Alcohol

Introduction

3-Iodobenzyl alcohol is a bifunctional building block of significant utility in organic synthesis, particularly for constructing complex pharmaceutical and materials science targets. Its value lies in the orthogonal reactivity of its two functional groups: a primary alcohol amenable to various transformations and an aryl iodide that serves as a versatile linchpin for palladium-catalyzed cross-coupling reactions. The success of any synthetic sequence involving this molecule critically depends on a robust protecting group strategy for the hydroxyl function. This is to prevent its undesired interference with reactions targeting the aryl iodide. This guide provides an in-depth analysis of protecting group selection and detailed, field-tested protocols for their application.

The Imperative for Protection: Ensuring Chemoselectivity

The hydroxyl group of this compound is nucleophilic and possesses an acidic proton.[1] These properties can lead to undesirable side reactions in subsequent synthetic steps, especially in palladium-catalyzed cross-couplings like the Suzuki, Heck, or Sonogashira reactions. For instance, the acidic proton can interfere with organometallic reagents or basic reaction conditions, while the nucleophilic oxygen can potentially coordinate to the metal center, inhibiting catalysis. Therefore, masking the hydroxyl group as a stable ether is a prerequisite for achieving high yields and purity in the desired cross-coupled products.[2]

Choosing the Right Tool: A Comparative Analysis of Hydroxyl Protecting Groups

The ideal protecting group must be easily introduced in high yield, stable to the projected reaction conditions, and readily cleaved without affecting other functional groups.[3] For this compound, the primary consideration is stability during palladium-catalyzed cross-coupling.

| Protecting Group | Abbreviation | Key Advantages | Key Disadvantages |

| tert-Butyldimethylsilyl Ether | TBDMS | High stability to a wide range of non-acidic reagents, including organometallics and mild oxidants.[1] Easily removed with fluoride sources.[1][2] | Can be sensitive to strong acids. |

| Benzyl Ether | Bn | Very stable to a broad range of reaction conditions.[4][5] | Removal typically requires harsh conditions like hydrogenolysis, which can also reduce other functional groups.[4][5][6] |

| Tetrahydropyranyl Ether | THP | Stable to strongly basic conditions, organometallics, and hydrides.[7] | Introduces a new stereocenter, potentially complicating characterization.[7] Cleaved under acidic conditions.[7][8][9] |

Expert Recommendation: For most synthetic routes involving this compound, the tert-butyldimethylsilyl (TBDMS) group emerges as the superior choice. Its straightforward installation, excellent stability during palladium-catalyzed cross-coupling reactions, and mild, selective deprotection using fluoride ions make it a highly reliable and versatile protecting group.

Experimental Protocols

Protocol 1: Protection of this compound as its TBDMS Ether

This protocol describes the efficient synthesis of 3-(((tert-butyldimethylsilyl)oxy)methyl)iodobenzene.

Workflow for TBDMS Protection

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 8. total-synthesis.com [total-synthesis.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: The Strategic Use of 3-Iodobenzyl Alcohol in the Synthesis of Novel Kinase Inhibitors

Introduction: 3-Iodobenzyl Alcohol as a Versatile Scaffold for Kinase Inhibitor Discovery

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as pivotal therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous conditions. A key challenge in this field lies in the design and synthesis of diverse chemical scaffolds that can selectively interact with the ATP-binding site or allosteric pockets of specific kinases. This compound has proven to be a highly valuable and versatile starting material in the medicinal chemist's toolbox for constructing novel kinase inhibitors. Its utility stems from two key structural features: the benzylic alcohol, which can be readily transformed into an ether linkage, and the iodine atom at the meta position, which serves as a reactive handle for a variety of powerful carbon-carbon bond-forming reactions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of potential kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate key synthetic pathways.

The Core Synthetic Strategy: A Two-Pronged Approach

The central strategy for utilizing this compound revolves around a two-step sequence. First, the alcohol functionality is employed to connect the benzyl moiety to a core heterocyclic scaffold common in kinase inhibitors, typically through a Williamson ether synthesis. The resulting intermediate, possessing a reactive aryl iodide, is then subjected to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, to introduce a diverse array of chemical substituents. This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Figure 1: General synthetic workflow utilizing this compound.

Part 1: Synthesis of the Key Intermediate: 6-(3-Iodobenzyloxy)-9H-purin-2-ylamine

A pivotal intermediate in the synthesis of a diverse range of kinase inhibitors is 6-(3-iodobenzyloxy)-9H-purin-2-ylamine. This compound is readily prepared from this compound and a commercially available purine derivative via a Williamson ether synthesis.[1]

Rationale for Reagent Selection and Reaction Conditions:

-

Nucleophile: 2-Amino-9H-purin-6-ol (guanine) is an excellent nucleophile after deprotonation of the hydroxyl group. The amino group at the 2-position is a common feature in many kinase inhibitors, often forming a key hydrogen bond with the hinge region of the kinase.

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is typically used to ensure complete deprotonation of the purine hydroxyl group, forming the more reactive alkoxide.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal. These solvents effectively solvate the cation of the base (e.g., Na+) without interfering with the nucleophilicity of the alkoxide, and they have a sufficiently high boiling point to allow for heating if necessary to drive the reaction to completion.

-

Electrophile: this compound is first converted to a more reactive electrophile, 3-iodobenzyl bromide or chloride, in situ or in a separate step. However, for simplicity and to avoid handling lachrymatory benzyl halides, direct coupling can be achieved, although it may require more forcing conditions. A more common and efficient approach involves the reaction of the alkoxide with 3-iodobenzyl bromide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

2-Amino-9H-purin-6-ol (Guanine)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

This compound

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure (Mitsunobu Reaction - an alternative to traditional Williamson):

-

To a stirred suspension of 2-amino-9H-purin-6-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 eq).

-